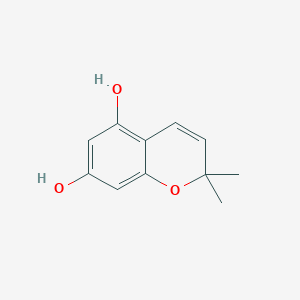

2,2-dimethyl-2H-chromene-5,7-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylchromene-5,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)4-3-8-9(13)5-7(12)6-10(8)14-11/h3-6,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXCJULMDCUPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=C(C=C2O1)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethyl 2h Chromene 5,7 Diol and Analogs

Conventional and Classical Synthesis Approaches to 2H-Chromenes

Traditional methods for constructing the 2H-chromene ring system often rely on multi-step sequences and catalyzed reactions in solution, which have laid the foundational chemistry for this field.

Multi-Step Synthesis Pathways

The classical approach to synthesizing 2,2-dimethyl-2H-chromenes typically involves the reaction of a phenolic precursor with a C5 isoprenoid unit, followed by a cyclization step. A prominent example of this strategy is the thermal rearrangement of aryl propargyl ethers, a type of Claisen rearrangement. wikipedia.orgresearchgate.netorganic-chemistry.org

This process generally involves two key stages:

Etherification: A phenol (B47542) is first reacted with a propargyl halide, such as 3-chloro-3-methyl-1-butyne, in the presence of a base like potassium carbonate to form an aryl propargyl ether. acs.org

Claisen Rearrangement and Cyclization: The resulting ether is then heated in a high-boiling solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide). This triggers a acs.orgacs.org-sigmatropic rearrangement, followed by an intramolecular cyclization (oxa-6π-electrocyclization) to yield the final 2,2-dimethyl-2H-chromene ring system. acs.orgnih.gov

For instance, the synthesis of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one begins with 4'-hydroxyacetophenone, which is alkylated with 3-chloro-3-methyl-1-butyne. The subsequent thermal rearrangement in a solvent like DMF at 155 °C affords the chromene product. acs.org While a specific multi-step synthesis for 2,2-dimethyl-2H-chromene-5,7-diol is not detailed in these examples, the logical phenolic starting material for this target compound would be phloroglucinol (B13840) (1,3,5-trihydroxybenzene).

Catalyst-Mediated Reactions in Solution Phase

Catalysis offers an alternative to the high temperatures required for thermal rearrangements, enabling reactions to proceed under milder conditions. Both acid and base catalysts are commonly employed. A widely used method is the direct condensation of phenols with α,β-unsaturated aldehydes, such as 3-methyl-2-butenal (B57294), in the presence of a base. Pyridine (B92270) is often an effective catalyst for this transformation, facilitating the formation of the chromene ring. oup.com

This reaction can produce both angular and linear isomers depending on the substitution pattern of the starting phenol. For example, the reaction of 2,4-dihydroxybenzaldehyde (B120756) with 3-methyl-2-butenal in pyridine yields a mixture of 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and 7-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde. oup.com Other catalysts, such as iron(III) chloride (FeCl₃), have also been successfully used to synthesize 3-substituted 2H-chromenes from alkynyl ethers of salicylaldehyde (B1680747) in acetonitrile, demonstrating the versatility of Lewis acid catalysis in this context. msu.edu

Advanced and Green Chemistry Synthetic Strategies

In response to the growing need for sustainable chemical processes, advanced synthetic methods that reduce reaction times, energy consumption, and waste have been developed for chromene synthesis. These include microwave-assisted and ultrasound-assisted techniques, as well as the use of solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The base-catalyzed condensation of phenols with 3-methyl-2-butenal can be significantly enhanced using microwave heating. oup.com This non-classical heating method often leads to dramatic reductions in reaction time compared to conventional thermal methods, while providing comparable or improved product yields. For example, a reaction that requires 9 hours of conventional heating at 140 °C can be completed in just 15 minutes in a microwave oven, as shown in the table below. oup.com

This rate enhancement is also observed in multi-component reactions for synthesizing more complex chromene derivatives. nih.gov Furthermore, microwave heating can be effectively combined with solvent-free conditions, as seen in the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates, where salicylaldehydes and ethyl trifluoroacetoacetate react in the presence of a silica-immobilized L-proline catalyst under microwave irradiation without any solvent. msu.edu

| Starting Phenol | Product(s) | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | 5-Hydroxy- & 7-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde | Thermal (140 °C) | 9 h | 65 | oup.com |

| Microwave | 15 min | 68 | |||

| 5,7-Dihydroxy-2,2-dimethylchroman-4-one | Angular and Linear Pyranochromenones | Thermal (140 °C) | 12 h | 55 | oup.com |

| Microwave | 20 min | 60 |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for chromene synthesis. The formation of acoustic cavitation bubbles in the reaction medium generates localized high-pressure and high-temperature spots, which can significantly accelerate reaction rates. This technique has been successfully applied to the synthesis of various chromene analogs, particularly in multi-component reactions.

For example, the synthesis of 2-amino-4H-chromenes can be achieved efficiently through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a phenol (like α- or β-naphthol) under ultrasound irradiation. These reactions often use mild and inexpensive catalysts, such as sodium carbonate, in environmentally benign solvents like water. The primary advantages of this method include simple operational procedures, short reaction times, and high product yields.

Solvent-Free and Environmentally Benign Solvent Systems

Eliminating volatile organic solvents is a core principle of green chemistry. Several synthetic routes to chromenes have been adapted to run under solvent-free conditions. As mentioned, the Knoevenagel condensation followed by intramolecular cyclization to form 2H-chromenes can be performed without a solvent, using a recyclable silica-immobilized L-proline catalyst, often in combination with microwave heating for rate enhancement. msu.edu

In addition to solvent-free approaches, the use of environmentally benign solvents like water is highly desirable. Protic solvents, including water and ethanol, have been found to be effective media for the one-step, three-component reaction of salicylaldehydes, amines, and alkenylboron compounds to generate 2H-chromenes. This highlights a move towards more sustainable solvent choices in classical synthetic transformations.

Nanoparticle-Catalyzed and Heterogeneous Catalysis Approaches

The pursuit of greener and more efficient chemical syntheses has led to the development of nanoparticle-catalyzed and heterogeneous catalysis methods for constructing chromene frameworks. These approaches offer significant advantages, including high catalytic activity, ease of catalyst separation, and the potential for catalyst recycling, which aligns with the principles of sustainable chemistry.

A variety of nanocatalysts have been successfully employed in the synthesis of chromene derivatives. Magnetic nanoparticles (MNPs) are particularly noteworthy due to their straightforward separation from the reaction mixture using an external magnet. For instance, copper-functionalized magnetic nanoparticles (MNPs@Cu) have been used as an effective and reusable catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. researchgate.net Similarly, catalysts like ilmenite (B1198559) (FeTiO₃) have demonstrated high efficiency for the microwave-assisted synthesis of 2-amino-4H-chromenes, offering short reaction times and excellent yields. nih.gov The versatility of magnetic nanocatalysts is further highlighted by systems such as Fe₃O₄@SiO₂/Schiff base of Cu(II) and guanidine (B92328) anchored on NiFe₂O₄ nanoparticles, which effectively catalyze the formation of various chromene derivatives. nih.gov

Other heterogeneous systems include natural-based magnetic nanocatalysts like cellulose/Ti(IV)/Fe₃O₄, which have been used for the solvent-free synthesis of diverse chromene skeletons. crossref.org Photocatalysis using nanomaterials also represents a growing field; histaminium (B1265317) tetrachlorozincate nanoparticles and a WO₃/ZnO@NH₂-Eosin Y composite have been utilized as efficient, reusable photoredox catalysts for the green synthesis of chromenes under visible light irradiation. youtube.comsquarespace.com Even biocatalysts, such as lipase (B570770) immobilized on magnetic multiwalled carbon nanotubes, have been shown to effectively catalyze the synthesis of substituted 2H-chromenes. msu.edu These methods underscore a significant shift towards more sustainable and economically viable production of chromene compounds.

Table 1: Examples of Nanoparticle-Catalyzed and Heterogeneous Synthesis of Chromene Derivatives

Catalyst Reactants Product Type Key Advantages Reference MNPs@Cu Aldehyde, Malononitrile, Enolizable compound 2-Amino-4H-chromene High yield, short reaction time, catalyst reusability researchgate.net Ilmenite (FeTiO₃) Aromatic aldehyde, Malononitrile, α- or β-naphthol 2-Amino-4H-chromene Microwave-assisted, solvent-free, high yield, reusable nih.gov WO₃/ZnO@NH₂-EY Aromatic aldehyde, Dimedone, 4-Hydroxycoumarin Chromeno[4,3-b]chromene Visible light photocatalysis, solvent-free, reusable squarespace.com Cellulose/Ti(IV)/Fe₃O₄ Aldehyde, Malononitrile, Dimedone/4-hydroxycoumarin/β-naphthol Various chromenes Natural-based, magnetic, solvent-free, reusable crossref.org Immobilized Porcine Pancreas Lipase Salicylaldehyde, Acetylacetone, Methanol Substituted 2H-chromene Biocatalysis, high stability and reusability msu.edu

Regioselective and Stereoselective Synthesis of 2,2-Dimethyl-2H-Chromene Scaffolds

Controlling the regiochemistry and stereochemistry during the synthesis of chromenes is critical for accessing specific isomers with desired biological activities. The 2,2-dimethyl-2H-chromene scaffold, in particular, has been the subject of synthetic efforts aimed at achieving high levels of selectivity.

Regioselectivity: A significant advancement in the regioselective synthesis of 2,2-dimethyl-2H-chromenes involves the direct, single-step condensation of a phenol with an α,β-unsaturated aldehyde. For example, the reaction between a substituted phenol and 3-methyl-2-butenal under microwave irradiation in the absence of an added catalyst provides remarkable regioselectivity. thieme-connect.com This method is believed to proceed through a transient ortho-quinone methide intermediate that undergoes a 6π-electrocyclization. The inherent electronic properties of the phenol direct the initial condensation to a specific ortho position, thus determining the final regiochemical outcome. For instance, the reaction of phloroacetophenone with 3-methyl-2-butenal yields exclusively the natural product octandrenolone, with no other regioisomeric or dichromenylated products observed in significant amounts. thieme-connect.com This highlights the power of substrate control in directing the formation of a single, desired product.

Stereoselectivity: The catalytic enantioselective synthesis of chromenes has emerged as a powerful tool for obtaining optically active products. nih.gov While the synthesis of chiral this compound itself is not extensively detailed, methods developed for related chromene scaffolds establish important precedents. Organocatalysis, using chiral catalysts like bifunctional thioureas or proline derivatives, has been successfully applied to the synthesis of 2-aryl-3-nitro-2H-chromenes. rsc.org These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, creating a chiral environment that directs the formation of one enantiomer over the other. rsc.org

Another powerful strategy is the use of transition metal catalysts with chiral ligands. A palladium-catalyzed 6-endo-trig cyclization using a TADDOL-derived monodentate phosphoramidite (B1245037) ligand has been developed for the synthesis of 2-aryl-2H-chromenes with high yields and excellent enantioselectivity. clockss.org These enantioselective methods, whether relying on organocatalysis or transition metal catalysis, are crucial for the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. rsc.orgclockss.org

Table 2: Comparison of Regio- and Stereoselective Synthetic Methods for Chromenes

Method Type Catalyst/Conditions Substrates Key Outcome Reference Regioselective Microwave irradiation, no catalyst Phenol, 3-Methyl-2-butenal Exclusive formation of a single regioisomer of 2,2-dimethyl-2H-chromene thieme-connect.com Enantioselective Bifunctional thiourea (B124793) organocatalyst Salicyl N-tosylimine, Nitroolefin High enantiomeric excess (ee) for chiral 2-aryl-3-nitro-2H-chromenes rsc.org Enantioselective Pd-catalyst with chiral phosphoramidite ligand o-Allyl phenols High yield and ee for chiral 2-aryl-2H-chromenes clockss.org

One-Pot and Multicomponent Reactions for Chromene Derivatives

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like chromene derivatives from simple, readily available starting materials. nih.govyoutube.com These reactions combine multiple operational steps into a single synthetic sequence without the need to isolate intermediates, thereby saving time, resources, and reducing waste. youtube.com

An effective one-pot method for the direct synthesis of 2,2-dimethyl-2H-chromenes has been developed involving a palladium(II)-catalyzed coupling of o-halophenols with 2-methyl-3-buten-2-ol, followed by a silica-gel-promoted condensation. clockss.org In this sequence, the initial Heck coupling product undergoes an in-situ cyclization and dehydration, facilitated by silica (B1680970) gel at an elevated temperature, to afford the desired chromene in good yields. clockss.org This approach is general and applicable to a range of substituted o-halophenols. clockss.org

Multicomponent reactions, which involve the combination of three or more reactants in a single vessel, are particularly powerful for generating molecular diversity. youtube.com Various chromene derivatives, especially 2-amino-4H-chromenes and their fused analogs, are commonly synthesized via three-component reactions. thieme-connect.comyoutube.com A typical MCR for 2-amino-4H-chromenes involves the condensation of an aldehyde, malononitrile, and a phenolic component (such as resorcinol, naphthol, or dimedone) in the presence of a catalyst. nih.govyoutube.com A wide array of catalysts, including ionic liquids and various nanocatalysts, have been shown to promote these transformations effectively under green conditions, such as solvent-free or aqueous media. thieme-connect.com The elegance of MCRs lies in their ability to construct complex heterocyclic systems in a single, efficient step, making them highly valuable in medicinal chemistry and drug discovery. nih.gov

Table 3: Examples of One-Pot and Multicomponent Reactions for Chromene Synthesis

Reaction Type Catalyst Reactants Product Reference One-Pot, Two-Step Pd(OAc)₂ then SiO₂ o-Halophenol, 2-Methyl-3-buten-2-ol 2,2-Dimethyl-2H-chromene clockss.org Three-Component 1-Allyl-3-methyl-imidazolium halides (Ionic Liquid) α- or β-Naphthol, Aromatic aldehyde, Malononitrile Benzo[h] or Benzo[f]chromene thieme-connect.com Three-Component Sodium Bicarbonate (Na₂CO₃) Substituted benzaldehyde, β-Naphthol, Malononitrile 2-Amino-4H-chromene youtube.com One-Pot, General Aqueous NaOH ortho-Naphthoquinone, Allyltriphenylphosphonium salt 2H-Chromene

Chemical Reactivity and Derivatization Strategies for 2,2 Dimethyl 2h Chromene 5,7 Diol

Functionalization at Phenolic Hydroxyl Groups of the Chromene Core

The phenolic hydroxyl groups at positions 5 and 7 of the 2,2-dimethyl-2H-chromene-5,7-diol nucleus are primary targets for functionalization due to their acidic nature. These groups can readily undergo reactions such as alkylation and acylation to yield a variety of ether and ester derivatives.

O-alkylation is a common strategy to modify the phenolic hydroxyl groups. This can be achieved by reacting the diol with alkyl halides in the presence of a base. For instance, the synthesis of related chromene derivatives has been accomplished through the alkylation of a hydroxyl group on the aromatic ring as a key step. This suggests that the hydroxyl groups of this compound would be amenable to similar transformations.

Acylation of the phenolic hydroxyls is another important derivatization method. This can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides. For example, the derivatization of phenolic hydroxyl groups with reagents like p-bromophenacyl bromide has been reported, indicating a viable route for introducing acyl moieties. researchgate.net Furthermore, the acylation of phenolic hydroxyls on estrogens with isonicotinoyl chloride has been demonstrated to proceed rapidly under aqueous conditions, highlighting a potentially efficient method for modifying the chromene core. msu.edu

The selective functionalization of one hydroxyl group over the other can be a challenge but may be achieved by controlling reaction conditions or by using protecting group strategies. The differential reactivity of the two hydroxyl groups could also be exploited for selective derivatization.

Table 1: Examples of Reagents for Functionalization of Phenolic Hydroxyl Groups

| Reaction Type | Reagent Class | Specific Example |

| O-Alkylation | Alkyl Halides | Methyl Iodide |

| O-Alkylation | Alkyl Halides | Ethyl Bromide |

| O-Acylation | Acyl Halides | Acetyl Chloride |

| O-Acylation | Acid Anhydrides | Acetic Anhydride |

| O-Acylation | Acyl Halides | p-Bromophenacyl bromide researchgate.net |

| O-Acylation | Acyl Halides | Isonicotinoyl chloride msu.edu |

Modifications and Transformations of the Pyran Ring System

The pyran ring of the 2,2-dimethyl-2H-chromene nucleus contains a reactive double bond, which is a key site for various chemical transformations. Epoxidation and dihydroxylation are two of the most significant modifications of this system.

Epoxidation: The double bond of the pyran ring can be readily converted to an epoxide. This reaction is often carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxides are valuable intermediates for further synthetic transformations. Enantioselective epoxidation of chromenes can be achieved using chiral catalysts, such as Mn(III) salen complexes. researchgate.netiitm.ac.in These catalysts can provide high yields and excellent enantioselectivity, leading to the formation of specific stereoisomers of the epoxide. iitm.ac.in The stereochemistry of the epoxidation can be influenced by the catalyst and reaction conditions. researchgate.net

Dihydroxylation: The double bond can also undergo dihydroxylation to form a diol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, is typically observed with these reagents. mdpi.commdpi.com This reaction provides a route to chromane-3,4-diols, which are important building blocks for the synthesis of more complex molecules. The stereochemical outcome of the dihydroxylation is a critical aspect of this transformation.

Table 2: Key Transformations of the Pyran Ring

| Transformation | Reagent(s) | Product Type | Key Features |

| Epoxidation | m-CPBA | Epoxide | Forms a three-membered ether ring. |

| Enantioselective Epoxidation | Chiral Mn(III) salen catalysts, NaOCl researchgate.netiitm.ac.in | Chiral Epoxide | High enantioselectivity can be achieved. iitm.ac.in |

| Syn-Dihydroxylation | Osmium tetroxide (OsO₄) or Potassium permanganate (KMnO₄) mdpi.commdpi.com | Vicinal Diol | Adds two hydroxyl groups to the same side of the ring. mdpi.com |

Introduction of Diverse Chemical Moieties onto the 2,2-Dimethyl-2H-Chromene Nucleus

Beyond the functionalization of the hydroxyl groups and the pyran ring, various other chemical moieties can be introduced onto the 2,2-dimethyl-2H-chromene nucleus to create a diverse library of compounds. These modifications can be used to modulate the biological activity and physicochemical properties of the parent molecule.

The synthesis of novel 2,2-dimethyl-2H-chromene derivatives with potential antifungal activity has been reported, where different substituents were introduced onto the chromene scaffold. nih.gov This highlights the potential for creating a wide range of biologically active compounds. The fusion of other heterocyclic rings to the chromene core is another strategy to generate novel chemical entities with unique properties. For example, the synthesis of coumarin-fused five-membered aromatic heterocycles has been explored. nih.gov

The introduction of substituents onto the aromatic ring can be achieved through various electrophilic aromatic substitution reactions, although the specific conditions would need to be optimized for the this compound system. The directing effects of the existing hydroxyl and ether functionalities would play a crucial role in determining the position of substitution.

Mechanistic Investigations of Chromene Derivatization Reactions

Understanding the mechanisms of derivatization reactions is essential for controlling the outcome and for designing more efficient synthetic routes. The mechanisms of several key reactions involving the chromene nucleus have been investigated.

The catalytic synthesis of 2H-chromenes has been studied, with proposed mechanisms involving metal-catalyzed cyclization reactions. msu.edu For instance, a gallium(III)-catalyzed reaction is proposed to proceed through the activation of an alkyne, followed by nucleophilic attack, protodemetalation, and cyclization of an ortho-quinone methide intermediate. msu.edu Other metal catalysts, such as those based on rhenium and gold, have also been employed in chromene synthesis, each with its own proposed mechanistic pathway. msu.edu

The mechanism of enantioselective epoxidation of chromenes using chiral Mn(III) salen catalysts has been a subject of significant research. researchgate.netiitm.ac.in The proposed mechanism involves the formation of a high-valent manganese-oxo species which acts as the active oxidant. The chirality of the salen ligand directs the approach of the alkene to the oxidant, leading to the observed enantioselectivity. iitm.ac.in The role of axial ligands, such as pyridine (B92270) N-oxide, in stabilizing the catalytic species and influencing the reaction outcome has also been highlighted. iitm.ac.in

Furthermore, computational studies have provided insights into the stereochemistry of epoxidation reactions, helping to rationalize the observed product distributions. researchgate.net These mechanistic studies are crucial for the rational design of new catalysts and for predicting the stereochemical outcome of derivatization reactions.

Advanced Structural Characterization and Elucidation of 2,2 Dimethyl 2h Chromene 5,7 Diol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture (e.g., 1H, 13C, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy is instrumental in defining the proton framework of a molecule. For derivatives of 2,2-dimethyl-2H-chromene-5,7-diol, the chemical shifts, coupling constants, and integration of proton signals reveal the substitution patterns on both the chromene and any associated ring systems. For instance, the coupling constants between protons on adjacent carbons can help establish the stereochemistry of substituents. In 2-substituted chromanes, the coupling constants between H2 and the two H3 protons are indicative of the conformation of the dihydropyran ring, with the substituent at C2 typically favoring an equatorial position. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the differentiation of individual carbons within the this compound framework. np-mrd.orgdocbrown.info The number of distinct signals in a ¹³C NMR spectrum directly corresponds to the number of unique carbon environments, which is particularly useful for identifying molecular symmetry. docbrown.infodocbrown.info For example, in the highly symmetric molecule 2,2-dimethylpropane, only two distinct carbon signals are observed. docbrown.info

| ¹³C NMR Chemical Shift Ranges for Chromene Derivatives | | :--- | :--- | | Carbon Type | Chemical Shift (ppm) | | Quaternary Carbon (C2) | ~75-85 | | Olefinic Carbons (C3, C4) | ~120-130 | | Aromatic/Olefinic Carbons | ~100-160 | | Methyl Carbons | ~20-30 |

This table provides generalized chemical shift ranges and can vary based on substitution.

³¹P NMR spectroscopy is specifically employed for the analysis of phosphorylated derivatives of this compound. This technique is highly sensitive to the chemical environment of the phosphorus nucleus. huji.ac.il The chemical shift in ³¹P NMR can provide insights into the oxidation state, coordination number, and nature of the substituents attached to the phosphorus atom. huji.ac.ilnih.gov For instance, the phosphorylation of peptides containing serine, threonine, or tyrosine residues results in characteristic ³¹P chemical shifts that are pH-dependent. nih.gov This allows for the study of conformational changes and interactions in phosphorylated biomolecules. nih.gov

Mass Spectrometry Techniques for Precise Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. wikipedia.org

In the analysis of this compound derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the generation of intact molecular ions, often as protonated species [M+H]⁺. nih.gov The high-resolution capabilities of modern mass spectrometers, such as Fourier transform ion cyclotron resonance (FT-ICR) MS, enable the determination of the precise molecular formula from the measured mass-to-charge ratio (m/z). fu-berlin.de

Tandem mass spectrometry (MS/MS) experiments, particularly those involving collision-induced dissociation (CID), are invaluable for structural elucidation. wikipedia.orgfu-berlin.de In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to create a fragmentation spectrum. The fragmentation pathways of 2H-chromenes are well-characterized. Common fragmentation pathways include the loss of a methyl group (CH₃), carbon monoxide (CO), or a combination of both. nih.gov The most significant fragmentation often occurs via cleavage of the γ-bond relative to a carbocation center. nih.gov The fragmentation pattern provides a molecular fingerprint that can be used to identify the compound and to pinpoint the location of substituents on the chromene core. nih.govlibretexts.orgchemguide.co.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can yield a wealth of structural information. researchgate.netnih.gov The resulting crystal structure reveals the conformation of the chromene ring system, which in many cases adopts a half-chair conformation. researchgate.net Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. nih.govnih.gov For example, the crystal structure of 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene reveals an intramolecular hydrogen bond and intermolecular C-H···π and C-H···O interactions. researchgate.net

| Crystallographic Data for a Chromene Derivative | | :--- | :--- | | Parameter | Value | | Crystal System | Orthorhombic | | Space Group | Pbca | | a (Å) | 10.269 (2) | | b (Å) | 11.194 (2) | | c (Å) | 19.006 (4) | | V (ų) | 2184.8 (7) |

Data for 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) and Circular Dichroism (CD)) for Absolute Stereochemistry

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules, which is crucial for understanding their biological activity. Electronic Circular Dichroism (ECD) and Circular Dichroism (CD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. biblio.comwiley.com

For chiral derivatives of this compound, ECD spectra can be used to assign the absolute stereochemistry by comparing the experimental spectrum to that predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov The sign of the Cotton effects in the ECD spectrum is directly related to the spatial arrangement of the chromophores within the molecule. nih.gov For 2-substituted chromanes, a helicity rule has been proposed to interpret ECD spectra, although its application has been a subject of discussion. nih.gov The combination of ECD spectroscopy with computational methods provides a powerful tool for the unambiguous assignment of absolute configuration. nih.govnih.gov

Infrared and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information about the functional groups and electronic properties of a molecule, respectively.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. mdpi.com For this compound derivatives, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups, ether linkages (C-O-C), carbon-carbon double bonds (C=C), and aromatic rings. mdpi.comrsc.org Time-resolved IR spectroscopy can even be used to study the transient species formed during photochemical reactions, such as the ring-opening of photochromic chromenes. semanticscholar.orgresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. Molecules with conjugated π systems, such as the chromene ring, exhibit characteristic absorption bands in the UV-Vis region. researchgate.netnih.gov The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents. libretexts.org This technique is often used to monitor reactions and to characterize the electronic properties of novel chromene derivatives. researchgate.net

| Spectroscopic Data for a Chromene Derivative | | :--- | :--- | | Technique | Characteristic Absorptions | | IR (cm⁻¹) | ~3400 (O-H), ~1620 (C=C), ~1200 (C-O) | | UV-Vis (nm) | ~280-350 (π → π* transitions) |

This table provides generalized absorption regions and can vary based on the specific derivative.

Theoretical and Computational Studies on 2,2 Dimethyl 2h Chromene 5,7 Diol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2-dimethyl-2H-chromene-5,7-diol, DFT calculations are instrumental in predicting its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.

Computational studies can also predict spectroscopic properties. For instance, by calculating the electronic transitions, it is possible to simulate the UV-Vis spectrum of the molecule. Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and understand its vibrational modes. For related chromene derivatives, DFT has been used to correlate calculated redox potentials with experimental values, providing a deeper understanding of their electrochemical behavior.

Molecular Dynamics and Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. biotechrep.irmdpi.comdntb.gov.uanih.govnih.gov These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the binding mechanisms. biotechrep.irmdpi.comdntb.gov.uanih.govnih.gov

Docking studies predict the preferred orientation of the ligand when it binds to a receptor, forming a stable complex. nih.gov The binding affinity is estimated using scoring functions, which can help in ranking potential drug candidates. dntb.gov.ua For chromene-based compounds, docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.gov

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. biotechrep.irmdpi.comnih.govnih.gov These simulations provide detailed information on the stability of the complex, conformational changes, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. biotechrep.irmdpi.comnih.gov The root mean square deviation (RMSD) of the complex during the simulation is often analyzed to assess its stability. biotechrep.irmdpi.com

Elucidation of Reaction Kinetics and Mechanisms through Computational Chemistry

Computational chemistry provides powerful tools to investigate the kinetics and mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key structures such as reactants, transition states, intermediates, and products can be identified.

Transition state theory, combined with calculated activation energies, allows for the prediction of reaction rate constants. This information is vital for understanding how the molecule might be synthesized or how it might react in a biological system. For example, computational methods can be used to study the reactivity of the different functional groups within the molecule, such as the hydroxyl groups or the double bond in the chromene ring.

Quantitative Structure-Activity Relationship (QSAR) and In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.netnih.gov These models are developed by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activities. nih.govnih.gov For a series of related chromene derivatives, QSAR studies can help in predicting the activity of new, unsynthesized compounds and in designing molecules with improved properties. nih.gov

In silico ADMET prediction is a crucial part of modern drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govresearchgate.netnih.govscispace.com These predictions help in the early identification of candidates with unfavorable ADMET profiles, thus reducing the attrition rate in later stages of drug development. researchgate.net For this compound, ADMET prediction models can estimate properties such as its potential for oral absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities like hepatotoxicity or cardiotoxicity. researchgate.netscispace.com

Table 1: Predicted ADMET Properties for a Hypothetical Chromene Derivative

| Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | Good |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Hepatotoxicity | Low risk |

This table is illustrative and based on general capabilities of ADMET prediction tools; specific data for this compound would require a dedicated computational study.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dewikipedia.org

For this compound, NBO analysis can provide detailed information about:

Hybridization and Bonding: It determines the hybridization of atomic orbitals and the composition of the chemical bonds, revealing their covalent or ionic character. wikipedia.org

Electron Delocalization: NBO analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wikipedia.org These donor-acceptor interactions, also known as hyperconjugation, are crucial for understanding the stability of the molecule and its reactivity. The energy of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de

Natural Atomic Charges: It calculates the natural population analysis (NPA) charges on each atom, which gives a more reliable picture of the charge distribution than other methods. uni-muenchen.de

Table 2: Illustrative NBO Analysis Data for a C-O Bond in a Chromene-like Structure

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ*(C-C) | 5.2 | n -> σ* |

This table represents typical hyperconjugative interactions that could be found in a molecule like this compound. E(2) represents the stabilization energy.

Strictly Excludes Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles.

Anticancer and Antitumor Mechanistic Insights

The anticancer potential of compounds based on the 2,2-dimethyl-2H-chromene scaffold has been a subject of extensive investigation. The research highlights their ability to interfere with key pathways and processes that are fundamental to cancer cell survival and proliferation.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Derivatives of the 2,2-dimethyl-2H-chromene structure have demonstrated the ability to inhibit the growth of cancer cells and trigger programmed cell death, or apoptosis. This is achieved through multiple molecular mechanisms.

One of the key mechanisms is the modulation of the Hypoxia-Inducible Factor-1 (HIF-1) pathway . nih.govnih.gov The HIF-1 transcription factor is crucial for tumor adaptation to low-oxygen (hypoxic) conditions, which are common in solid tumors and are associated with treatment resistance. nih.govnih.gov Certain 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs have been identified as novel small molecule inhibitors of the HIF-1 pathway. nih.govnih.gov These compounds effectively inhibit HIF-1-activated transcription in cell-based reporter assays, thereby hindering the ability of cancer cells to thrive in hypoxic environments. nih.govnih.gov

Furthermore, synthetic benzochromene derivatives have been shown to induce apoptosis in human cancer cell lines. nih.govresearchgate.net Studies on breast cancer cells, for instance, have revealed that these compounds can lead to a significant increase in the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.govresearchgate.net The elevated levels of ROS are believed to be a primary trigger for the induction of apoptosis. nih.govresearchgate.net This is supported by observations of morphological changes and the externalization of phosphatidylserine, both hallmarks of apoptotic cell death. nih.govresearchgate.net

Some chromene derivatives have also been implicated in causing DNA damage, which can subsequently lead to apoptosis. semanticscholar.org The cytotoxic effects of these compounds have been observed across various cancer cell lines with IC50 values indicating significant activity. nih.govresearchgate.net

Table 1: Cytotoxic and Apoptotic Effects of Chromene Derivatives on Cancer Cell Lines This table is for illustrative purposes and synthesizes data from multiple sources. Specific values may vary based on the exact derivative and cell line.

| Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|

| Breast Cancer (MCF-7, MDA-MB-231, T-47D) | Inhibition of proliferation, induction of apoptosis. nih.govresearchgate.net | Increased ROS and NO production. nih.govresearchgate.net |

| Colon Cancer (HT-29) | Significant antiproliferative activity. nih.gov | Inhibition of side population (cancer stem cells). nih.gov |

| Leukemia (K562) | Moderate antiproliferative activity. nih.gov | Not specified. |

Disruption of Intracellular Pathways and Modulation of Biological Targets

The anticancer activity of 2,2-dimethyl-2H-chromene derivatives extends to the disruption of critical intracellular pathways and the modulation of specific biological targets. As previously mentioned, a primary target is the HIF-1 pathway . nih.govnih.govnih.gov By inhibiting this pathway, these compounds interfere with a central regulator of tumor adaptation to hypoxia, thereby impacting cancer cell growth and survival. nih.govnih.gov

While direct interaction with microtubules is not extensively detailed for 2,2-dimethyl-2H-chromene-5,7-diol itself, the broader class of chromenes has been investigated for its interaction with various enzymes. For instance, some novel 1,2,3-triazoles, which can be considered related heterocyclic structures, have been designed as aromatase inhibitors . nih.gov Aromatase is a key enzyme in the synthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. nih.govnih.gov These inhibitors can block the testosterone-induced proliferation of breast cancer cells, demonstrating their specificity for the aromatase enzyme. nih.gov

Structure-Activity Relationship (SAR) Investigations in Anticancer Context

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer properties of 2,2-dimethyl-2H-chromene derivatives. These investigations aim to understand how chemical modifications to the core structure influence biological activity.

In the context of HIF-1 pathway inhibitors, the 2,2-dimethyl-2H-chromene motif is considered a "privileged structure" and has been preserved in many analogs. nih.gov SAR studies on arylsulfonamide analogs have revealed that:

A 3,4-dimethoxybenzenesulfonyl group in one region of the molecule showed the strongest inhibitory effect on HIF-1 activated transcription. nih.gov

The presence of a propan-2-amine group in another region also conferred strong inhibitory effects. nih.gov

These findings are vital for guiding the chemical modification of the lead compounds to enhance their pharmacological properties. nih.gov For instance, modifications have been made to improve aqueous solubility, a common challenge with this class of compounds, without significantly compromising their inhibitory efficacy. nih.gov

SAR studies on other chromene-based anticancer agents have also been conducted. For example, in a series of 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides, specific substitutions on the indoline (B122111) and chromene rings were found to correlate with their antiproliferative activity against colon and leukemia cancer cell lines. nih.gov

Antimicrobial Mechanistic Insights (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The 2,2-dimethyl-2H-chromene scaffold is also present in compounds exhibiting a broad spectrum of antimicrobial activities.

Inhibition of Essential Microbial Enzymes

While specific studies on this compound's effect on microbial enzymes are not abundant, the broader class of chromenes and related compounds have shown inhibitory activity against essential microbial enzymes.

In the context of antiviral activity , chromene derivatives have been investigated for their ability to inhibit viral replication. nih.govresearchgate.netnih.govresearchgate.net The mechanisms of action for antiviral drugs often involve the inhibition of viral enzymes such as viral DNA polymerase or RNA-dependent RNA polymerase . nih.gov For example, some antiviral agents function by being incorporated into the viral DNA, leading to the termination of the replication process. nih.gov

Although not directly linked to this compound in the reviewed literature, the principle of enzyme inhibition is a key antimicrobial strategy.

Disruption of Microbial Cell Membranes and Integrity

A more frequently cited antimicrobial mechanism for chromene derivatives is the disruption of microbial cell membranes. Several studies have pointed to this as a primary mode of action for their antibacterial and antifungal effects. researchgate.netmdpi.com

For instance, some 2,2-dimethyl-2H-chromene analogs have demonstrated antifungal effects by overtly altering the mycelium structure of fungi and significantly increasing cell membrane permeability. researchgate.net This disruption of the cell membrane leads to the leakage of intracellular components and ultimately cell death. mdpi.com This mechanism is also observed in the antibacterial action of essential oils rich in terpenoids, which are structurally related to the chromene nucleus. mdpi.com The lipophilic nature of these compounds facilitates their interaction with the lipid bilayer of microbial cell membranes.

Halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant bacteria, and it is proposed that their mechanism involves the in vivo reduction of the nitro group, which generates toxic intermediates that can damage cellular components, including DNA. nih.gov

Table 2: Antimicrobial Activity of Chromene Derivatives This table is for illustrative purposes and synthesizes data from multiple sources. Specific values may vary based on the exact derivative and microbe.

| Organism Type | Example Organism | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Fungi | Alternaria alternata, Botrytis cinerea | Promising fungicidal effect. researchgate.net | Alteration of mycelium structure, increased membrane permeability. researchgate.net |

| Fungi | Fusarium oxysporum, Colletotrichum musae | Significant inhibition. nih.gov | Not specified. |

| Bacteria | Staphylococcus aureus, Staphylococcus epidermidis (MDR strains) | Potent antibacterial activity. nih.gov | Generation of toxic intermediates, potential DNA damage. nih.gov |

| Virus | Influenza A virus (H1N1pdm09) | Antiviral activity. nih.gov | Not specified. |

Mechanisms of Antiviral Activity

The 2,2-dimethyl-2H-chromene scaffold is a structural motif present in numerous biologically active molecules, and its derivatives have been investigated for a range of pharmacological activities, including antiviral effects. researchgate.netresearchgate.net Research into compounds containing a related octahydro-2H-chromen-4-ol skeleton has demonstrated activity against the Influenza A (H1N1) virus. researchgate.net Specifically, a derivative synthesized from (–)-isopulegol and 5-bromothiophene-2-carboxaldehyde showed notable antiviral activity. researchgate.net While these findings pertain to structurally related compounds rather than this compound itself, they highlight the potential of the broader chromene class as a source for novel antiviral agents. researchgate.netresearchgate.net The versatility of the chromene ring system makes it a privileged structure in the design of pharmacologically active agents. researchgate.net

Anti-inflammatory Mechanisms of Action

The anti-inflammatory potential of the 2,2-dimethyl-2H-chromene structure has been explored through the study of its derivatives. One significant mechanism identified is the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. nih.gov HIF-1 is a key transcription factor that plays a critical role in cellular adaptation to low oxygen conditions and is implicated in inflammatory processes and cancer. nih.gov

A series of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides, which preserve the 2,2-dimethyl-2H-chromene motif as a core structural element, were found to inhibit HIF-1 transcriptional activity in a human glioblastoma cell line. nih.gov These compounds demonstrated dose-dependent inhibition of a hypoxia-activated reporter gene, with IC₅₀ values ranging from 1.5 to 17 μM. nih.gov This suggests that the 2,2-dimethyl-2H-chromene moiety is a key contributor to the observed biological activity, functioning as an inhibitor of the HIF-1 pathway, which is a crucial mediator of inflammation. nih.gov While direct studies on this compound are limited, the established activity of its derivatives points to a plausible anti-inflammatory mechanism via HIF-1 modulation. General studies on chromene derivatives also note their potential for anti-inflammatory effects. researchgate.netnih.govnih.gov

Antioxidant Mechanisms and Radical Scavenging Activity

Chromenes, also known as benzopyrans, are recognized for their significant antioxidant properties. researchgate.net The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby interrupting oxidative chain reactions.

The antioxidant activity of chromene derivatives has been demonstrated in various assays:

Radical Scavenging: Studies on related chroman structures, such as Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), show potent scavenging of radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov This activity is a hallmark of phenolic antioxidants. The hydrogenated derivatives of curcumin, which feature a structure that can be compared to chromanols, also exhibit strong DPPH scavenging activity, in some cases exceeding that of the reference antioxidant Trolox. nih.gov

Inhibition of Lipid Peroxidation: Derivatives of 7-hydroxychroman have been shown to be potent inhibitors of lipid peroxidation initiated by iron and ascorbic acid in rat brain homogenates. nih.gov Certain N-alkylamide derivatives of 7-hydroxychroman-2-carboxylic acid were found to be three times more potent than Trolox in this assay. nih.gov This mechanism is crucial for protecting cell membranes from oxidative damage. The ortho-methoxyphenolic groups have been suggested to be important for these antioxidant activities. nih.gov

These findings, primarily from derivatives, underscore the intrinsic antioxidant potential of the hydroxylated chromene core present in this compound. The presence of two hydroxyl groups on the benzene (B151609) ring is expected to confer substantial radical scavenging and antioxidant capabilities. nih.govnih.goveco-vector.com

Enzyme and Receptor Modulation

The 2,2-dimethyl-2H-chromene scaffold serves as a foundational structure for molecules that modulate various enzymes and receptors, indicating its versatility in drug design.

α-Glucosidase Inhibition

The chromene structure is a key feature in several potent α-glucosidase inhibitors, an important target for managing type 2 diabetes. semanticscholar.org

Research on desmethylxanthohumol, which contains a chromene ring, and its analogues revealed significant α-glucosidase inhibitory activity. nih.gov A study comparing demethylated and trimethylated derivatives showed that the presence and position of hydroxyl and methoxy (B1213986) groups on the 2H-chromene nucleus critically influence inhibitory potency. nih.gov

The natural chromene derivative Precocene-I, isolated from Ageratum conyzoides, exhibited potent α-glucosidase inhibitory activity with an IC₅₀ value of 0.26 mg/mL. nih.gov

Furthermore, 6-hydroxyacetyl-5-hydroxy-2,2-dimethyl-2H-chromene, a very close analogue of the title compound, has been identified as a novel α-glucosidase inhibitor, reinforcing the importance of the dihydroxy-2,2-dimethyl-2H-chromene core for this activity. researchgate.net

Table 1: α-Glucosidase Inhibition by Chromene Derivatives

| Compound/Extract | Source/Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 4d | Rottlerone Analogue | 0.22 μM | nih.gov |

| Compound 5d | Rottlerone Analogue | 0.12 μM | nih.gov |

| Precocene-I | Ageratum conyzoides | 0.26 mg/mL | nih.gov |

| Acarbose (Standard) | Standard Drug | 422.3 µM | semanticscholar.org |

Acetylcholinesterase (AChE) Inhibition

Derivatives of coumarin (B35378) (2H-chromen-2-one), a structurally related compound, have been reported as highly potent acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy. nih.gov

Selective Estrogen Receptor Modulators (SERMs)

The chromene skeleton is the central component of several selective estrogen receptor modulators (SERMs). nih.gov

Ormeloxifene (Centchroman), a non-steroidal SERM used as an oral contraceptive, is chemically described as 7-methoxy-2,2-dimethyl-3-phenyl-2H-chromene derivative. jocpr.com

A novel chromene-derived bisbenzopyran was identified as a SERM that showed beneficial effects on cholesterol and bone metabolism while maintaining antiestrogenic activity in the uterus in rat models. nih.gov These examples establish the 2,2-dimethyl-2H-chromene framework as a viable scaffold for developing agents that can selectively target estrogen receptors. nih.govjocpr.com

Neuroprotective Mechanisms in In Vitro Models

The neuroprotective effects of the 2,2-dimethyl-2H-chromene (benzopyran) structure have been demonstrated in preclinical models of ischemic stroke. nih.gov

In a study using an in vitro oxygen-glucose deprivation (OGD) model, which mimics ischemic conditions, a series of compounds containing the 2,2-dimethylbenzopyran group showed significant neuroprotective activity. nih.gov

These compounds were able to restore the normal morphology of neurons subjected to OGD, leading to plump cell bodies and continuous protrusions. nih.gov

The treatment increased the survival rates of neurons to over 80% in some cases. The mechanism of action is linked to reducing the damage caused by ischemia, as evidenced by effects on lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA) levels in related studies with similar compounds. nih.gov

Interestingly, the research indicated that an α,β-unsaturated double bond, often considered important for the activity of related compounds like cinnamic acid analogues, was not essential for the neuroprotective effects of some of the tested 2,2-dimethylbenzopyran derivatives. nih.gov This highlights the intrinsic contribution of the chromene nucleus to neuroprotection.

Table 2: Neuroprotective Activity of 2,2-Dimethylbenzopyran Derivatives in OGD Model

| Compound Group | Observation | Effect on Neuron Survival | Reference |

|---|---|---|---|

| BN-08, 09, 10 | Maintained good biological activity without a double bond. | Increased survival rates to >80%. | nih.gov |

| Testing Group | Restored morphology of OGD neurons. | Significant role in anti-ischemic stroke models. | nih.gov |

Emerging Applications and Future Research Directions in 2,2 Dimethyl 2h Chromene Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The 2,2-dimethyl-2H-chromene scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as a core component in the design of new therapeutic agents. nih.gov This makes 2,2-dimethyl-2H-chromene-5,7-diol a valuable building block for creating diverse and complex molecules. Organic chemists utilize its reactive diol functionality and the inherent stability of the chromene ring to construct a variety of derivatives.

The synthesis of 2,2-dimethyl-2H-chromenes can be achieved through several established methods, including the Claisen cyclization of appropriately substituted precursors. nih.gov For instance, 2,2-dimethyl-2H-chromene-6-carbaldehyde can be formed via Claisen cyclization in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP). nih.gov Other general and convenient methods for synthesizing the 2,2-dimethyl-2H-chromene core include the thermal rearrangement of phenyl propargyl ethers and the dehydration of 2,2-dimethyl-4-hydroxychromans. clockss.org These synthetic routes provide access to a wide range of chromene derivatives that can be further modified. The presence of hydroxyl groups, as in this compound, offers sites for derivatization, allowing for the synthesis of libraries of compounds for screening in drug discovery programs. nih.govmdpi.com

The utility of such chromene-based building blocks is demonstrated in the synthesis of novel compounds targeting specific biological pathways, such as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, which is implicated in cancer progression. nih.govnih.gov The 2,2-dimethyl-2H-chromene motif is often preserved as a core structure while other parts of the molecule are systematically modified to investigate structure-activity relationships. nih.gov

Table 1: Selected Synthetic Methods for 2,2-Dimethyl-2H-Chromene Scaffolds

| Method | Starting Materials | Key Features |

|---|---|---|

| Claisen Cyclization | Phenols and prenyl derivatives | High-temperature reaction, often in polar aprotic solvents. nih.gov |

| Thermal Rearrangement | Phenyl propargyl ethers | A general and widely used method involving refluxing in a high-boiling point solvent. clockss.org |

| Dehydration | 2,2-Dimethyl-4-hydroxychromans | A popular procedure for accessing the 2H-chromene double bond. clockss.org |

| Reaction with Acetals | Phenols and 3-hydroxy-3-methylbutyraldehyde dimethyl acetal | Pyridine-catalyzed condensation, though its generality is limited. clockss.org |

| Rhodium-Catalyzed Annulation | Alkenylphenols and allenes | A [5+1] annulation strategy to form 2,2-disubstituted 2H-chromenes. nih.gov |

Potential in Advanced Materials Science (e.g., Aggregation-Induced Emission properties)

While specific research on the material properties of this compound is nascent, the broader class of chromene derivatives is showing significant promise in advanced materials science, particularly in the field of aggregation-induced emission (AIE). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. nih.gov

Recently, a new class of biocompatible AIE luminogens (BioAIEgens) based on the natural chromene scaffold has been developed. These chromene-based BioAIEgens were synthesized through environmentally friendly reactions in water and exhibited regiostructure-dependent fluorescence. The introduction of specific functional groups allowed for targeted imaging of cellular organelles like the endoplasmic reticulum.

Given that this compound possesses a rigid heterocyclic core and hydroxyl groups capable of forming intermolecular hydrogen bonds, it is a candidate for exhibiting AIE properties. The hydroxyl groups could promote aggregation and restrict intramolecular rotations, key requirements for AIE. Future research could focus on synthesizing derivatives of this compound and studying their photophysical properties in different aggregation states. The development of such materials could lead to applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Methodological Advancements and Challenges in Chromene Synthesis

The synthesis of 2H-chromenes has seen significant advancements, moving towards more efficient, catalytic, and environmentally benign methods. msu.edu These heterocycles are key structural motifs in a vast number of natural products and pharmacologically active compounds. nih.govmsu.edu

Advancements:

Catalytic Methods: A major focus has been the development of catalytic syntheses, which are often more efficient and generate less waste than stoichiometric reactions. These include methods using transition metals like cobalt and rhodium, as well as metal-free approaches employing Brønsted and Lewis acids or organocatalysts. nih.govmsu.edu For example, cobalt-porphyrin complexes have been used to catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes to produce 2H-chromenes. msu.edu

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and, in some cases, improve yields for the synthesis of 2H-chromenes. nih.gov

Multi-Component Reactions: One-pot, multi-component reactions are being developed to construct complex chromene scaffolds from simple starting materials in a single step, increasing synthetic efficiency.

Challenges:

Regioselectivity: In many chromene syntheses, controlling the regioselectivity, particularly the position of substituents on the aromatic ring, can be challenging.

Stereoselectivity: The development of enantioselective methods for the synthesis of chiral chromenes remains an important area of research, as the biological activity of these compounds is often dependent on their stereochemistry.

Substrate Scope: While many methods have been developed, some are limited by their substrate scope, failing to accommodate a wide range of functional groups on the starting materials.

Green Chemistry: A continuing challenge is the development of synthetic methods that use non-toxic reagents and solvents and minimize energy consumption, aligning with the principles of green chemistry.

Unexplored Mechanistic Pathways in Biological Systems

The 2,2-dimethyl-2H-chromene skeleton is a component of numerous compounds with diverse biological activities, including antifungal and anticancer properties. nih.govnih.gov However, the precise molecular mechanisms through which many of these compounds exert their effects are not fully understood, presenting significant opportunities for future research.

For instance, certain derivatives of 2,2-dimethyl-2H-chromene act as inhibitors of the HIF-1 pathway, a critical regulator of cellular response to low oxygen levels (hypoxia) that is often overactive in solid tumors. nih.gov While their inhibitory activity has been demonstrated, the exact binding site and the downstream effects on HIF-1α protein levels and transcriptional activity warrant further investigation. nih.gov

In the context of antifungal activity, novel 2,2-dimethyl-2H-chromene derivatives have shown potent efficacy against various phytopathogenic fungi, in some cases exceeding that of commercial fungicides. nih.gov The mechanism of action for these compounds is likely multifaceted but remains to be fully elucidated. Understanding how these molecules interfere with fungal cell processes could lead to the development of a new generation of agricultural fungicides. nih.gov

Design and Development of Novel Chromene Scaffolds for Specialized Academic Research

The inherent versatility of the 2,2-dimethyl-2H-chromene scaffold makes it an excellent starting point for the design and development of novel molecular probes and research tools. By leveraging its "privileged" status, chemists can create libraries of compounds with tailored properties for specific academic research purposes. nih.govnih.gov

The development of such specialized scaffolds can be guided by structure-activity relationship (SAR) studies. For example, in the creation of HIF-1 inhibitors, researchers systematically modified the arylsulfonamide group attached to the chromene core to identify which substitutions conferred the strongest inhibitory effect. nih.gov This iterative process of design, synthesis, and biological evaluation is crucial for optimizing the potency and selectivity of new compounds.

Future research in this area could involve:

Fluorophore Conjugation: Attaching fluorescent tags to the this compound scaffold to create probes for visualizing biological processes or specific cellular targets.

Photoaffinity Labeling: Incorporating photo-reactive groups to allow for the covalent labeling and identification of protein targets of bioactive chromene derivatives.

Click Chemistry: Utilizing the hydroxyl groups of the diol for "click" reactions, enabling the rapid and efficient assembly of more complex and diverse molecular architectures. researchgate.net

These novel scaffolds would be invaluable tools for chemical biology and molecular pharmacology, helping to unravel complex biological pathways and identify new drug targets.

Interdisciplinary Research Opportunities Involving this compound

The multifaceted nature of this compound and its derivatives creates a fertile ground for interdisciplinary research, bridging chemistry, materials science, and biology.

Chemo-genomics and Proteomics: Combining the synthesis of diverse chromene libraries with high-throughput screening and proteomic techniques can help identify the cellular targets of bioactive compounds and elucidate their mechanisms of action.

Biomaterials and Tissue Engineering: The potential AIE properties of chromene derivatives could be harnessed to develop smart biomaterials that fluoresce upon interaction with specific biological molecules or changes in their environment. This could lead to new types of sensors for diagnostics or imaging agents for tracking cells in tissue engineering applications.

Agrochemical Development: The demonstrated antifungal properties of chromene derivatives open up collaborations between synthetic chemists and plant pathologists to develop new, effective, and environmentally safer crop protection agents. nih.gov Investigating the structure-activity relationships and mechanisms of action will be crucial for optimizing their performance in agricultural settings.

Computational Chemistry and Molecular Modeling: In silico studies can play a vital role in predicting the properties and biological activities of new chromene scaffolds, guiding synthetic efforts toward the most promising candidates. msu.edu Molecular docking can help to visualize how these compounds might interact with their biological targets, providing insights for rational drug design.

By fostering collaboration across these disciplines, the full potential of this compound and its related structures can be explored, leading to innovations in medicine, materials, and agriculture.

Q & A

Q. How do researchers design derivatives to enhance blood-brain barrier (BBB) penetration?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.